4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound featuring a piperazine ring, a pyrimidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps. One common approach is to start with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling with a benzonitrile derivative. The reaction conditions often include the use of solvents like methanol or water, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The piperazine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The benzonitrile group may also play a role in binding to specific sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzoic acid dihydrochloride
- 4-methyl-2-(2-methylpropyl)oxan-4-ol
- 7-Methylcoumarin
Uniqueness
4-({4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H27N5O/c1-17-24-21(20-6-12-28-13-7-20)14-22(25-17)27-10-8-26(9-11-27)16-19-4-2-18(15-23)3-5-19/h2-5,14,20H,6-13,16H2,1H3 |
InChI Key |
RIWGQMIILSSFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C4CCOCC4 |
Origin of Product |
United States |
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